Flavoteben
Description
Contextualization within Isonicotinyl Hydrazone Chemistry
Flavoteben belongs to the class of compounds known as isonicotinyl hydrazones. This chemical classification is significant as it directly relates this compound to a historically important group of antitubercular agents.
Relationship to Isoniazid (B1672263) and Analogous Structures
This compound, chemically named N-[(E)-(4-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide, is an isonicotinyl hydrazone derivative uni.luontosight.ai. Its structure incorporates an isonicotinoyl group linked via a hydrazone linkage to a derivative of 4-hydroxybenzaldehyde (B117250) uni.luontosight.ai. This structural motif is directly analogous to that of isoniazid (Isonicotinic acid hydrazide), a cornerstone drug in tuberculosis treatment nih.govresearchgate.netilsl.br. Isoniazid itself is a hydrazine (B178648) derivative, and the exploration of isonicotinyl hydrazones represents efforts to modify the isoniazid structure to potentially enhance efficacy, alter pharmacokinetic properties, or overcome resistance ilsl.brwu.ac.ththieme-connect.com. This compound can be seen as an analog of isoniazid where the terminal hydrazine group has reacted with 4-hydroxybenzaldehyde to form a hydrazone ontosight.ai.
Historical Significance in Antitubercular Drug Discovery
The discovery of the potent antitubercular activity of isoniazid marked a pivotal moment in the chemotherapy of tuberculosis ilsl.br. Following this discovery, extensive research was conducted on related chemical compounds, particularly isonicotinyl hydrazones derived from various aldehydes and ketones, with the aim of identifying agents that might be more potent, less toxic, or possess longer-lasting activity than isoniazid researchgate.netilsl.br. This compound emerged during this era of intensive investigation into isoniazid analogs epo.orggoogleapis.comdntb.gov.uaarchive.org. Its identification as an anti-tubercular agent is a part of the historical trajectory of exploring isonicotinyl hydrazone chemistry in the quest for improved treatments for mycobacterial infections ilsl.br.
Overview of this compound's Academic Research Trajectory
Academic research into this compound primarily focused on evaluating its effectiveness as an antitubercular agent, particularly in comparison to isoniazid and other related compounds. Early studies investigated the activity of isonicotinyl hydrazones of substituted benzaldehydes, including this compound, in experimental tuberculosis models using animals such as mice, rabbits, and guinea pigs ilsl.br. These investigations aimed to determine the in vivo efficacy of these derivatives researchgate.netilsl.br.
Research findings from this period indicated that several isonicotinyl hydrazone derivatives, including this compound, demonstrated effectiveness in suppressing experimental tuberculosis infections in animal models ilsl.br. Some studies suggested that certain derivatives might offer advantages in terms of effectiveness or toxicity compared to the parent compound, isoniazid ilsl.br. For instance, comparative studies in murine leprosy models explored the activities of isoniazid and related compounds, noting marked activity in suppressing the growth of lesions ilsl.br. While specific detailed comparative data for this compound in these snippets is often presented narratively or within broader tables encompassing many compounds ilsl.br, its inclusion in these studies highlights its significance as a compound of interest in the academic pursuit of novel antimycobacterial agents following the advent of isoniazid. This compound was also mentioned in the context of early clinical investigations for the treatment of pulmonary tuberculosis in the 1950s dntb.gov.uaarchive.org. Its presence in chemical databases and reports further indicates its study and characterization within the scientific community uni.luepa.govepa.gov.
Structure
2D Structure
3D Structure
Properties
CAS No. |
840-81-3 |
|---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O2/c17-12-3-1-10(2-4-12)9-15-16-13(18)11-5-7-14-8-6-11/h1-9,17H,(H,16,18)/b15-9+ |
InChI Key |
MXEBNXXQDJLMTC-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)O |
solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Flavoteben
Strategies for the Chemical Synthesis of N'-(4-hydroxybenzylidene)isonicotinohydrazide
The primary and most widely employed method for the synthesis of Flavoteben is the condensation reaction between isonicotinohydrazide (isoniazid) and 4-hydroxybenzaldehyde (B117250). This reaction is a classic example of Schiff base formation, where the nucleophilic amino group of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) linkage of the hydrazone.
The reaction is typically carried out by refluxing equimolar amounts of the two reactants in a suitable solvent, most commonly an alcohol such as methanol (B129727) or ethanol. mdpi.comnih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). mdpi.com In some procedures, a catalytic amount of a weak acid, such as glacial acetic acid, is added to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazide. Upon completion, the product often precipitates from the reaction mixture upon cooling and can be isolated by filtration. mdpi.com
The general chemical equation for the synthesis of this compound is as follows:
Isonicotinohydrazide + 4-Hydroxybenzaldehyde → N'-(4-hydroxybenzylidene)isonicotinohydrazide + H₂O
Key parameters influencing this synthesis include the choice of solvent, reaction temperature, and the use of a catalyst. While alcohols are standard solvents, other polar solvents can also be utilized. The reaction is generally heated to ensure a reasonable reaction rate.
Approaches to Structural Modification of Isonicotinyl Hydrazone Scaffolds
The isonicotinyl hydrazone scaffold of this compound offers multiple sites for structural modification to generate novel analogs with potentially enhanced or new biological activities. These modifications typically involve altering the aldehydic or the hydrazide component of the molecule.
Design and Synthesis of Novel this compound Analogs
The design of novel this compound analogs is primarily driven by the objective to investigate structure-activity relationships (SAR). By systematically introducing different functional groups at various positions on the aromatic rings, researchers can probe the electronic and steric requirements for a particular biological effect.
A common strategy involves the reaction of isonicotinohydrazide with a diverse range of substituted aromatic aldehydes. This approach allows for the introduction of various substituents on the phenyl ring corresponding to the 4-hydroxybenzaldehyde moiety of this compound. For instance, analogs have been synthesized with substituents such as halogens (e.g., chloro, bromo, fluoro), alkyl groups, alkoxy groups (e.g., methoxy), and nitro groups at different positions (ortho, meta, and para) on the benzene (B151609) ring.
The synthesis of these analogs follows the same fundamental condensation reaction as that for this compound. The table below provides examples of this compound analogs synthesized from isonicotinohydrazide and various substituted aldehydes.
| Aldehyde Reactant | Resulting Analog Name | Reference |
| 4-Bromobenzaldehyde | N′-(4-Bromobenzylidene)isonicotinohydrazide | - |
| 3-Fluoro-2-hydroxybenzaldehyde | (E)-N′-(3-fluoro-2-hydroxybenzylidene)isonicotinohydrazide | nih.gov |
| 4-Isopropylbenzaldehyde | (E)-N′-(4-Isopropylbenzylidene)isonicotinohydrazide | - |
| 2-Hydroxy-4-methoxybenzaldehyde | N′-(2-Hydroxy-4-methoxybenzylidene)isonicotinohydrazide | nih.gov |
These structural modifications can significantly impact the physicochemical properties of the resulting compounds, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn can influence their biological activity.
Stereochemical Considerations in this compound Synthesis
A key stereochemical feature of this compound and other isonicotinoyl hydrazones is the potential for geometric isomerism around the carbon-nitrogen double bond (C=N) of the azomethine group. This gives rise to two possible stereoisomers: the E (entgegen or trans) and Z (zusammen or cis) isomers.
In the case of this compound, the E-isomer, where the isonicotinoyl and the 4-hydroxyphenyl groups are on opposite sides of the C=N double bond, is generally considered to be the thermodynamically more stable and, therefore, the predominant or exclusively formed isomer under standard reaction conditions. nih.govnih.govunimi.it The increased steric hindrance between the bulky aromatic groups in the Z-isomer makes it less favorable.
X-ray crystallography studies of several closely related isonicotinoyl hydrazones have confirmed the presence of the E conformation in the solid state. nih.govnih.gov For example, the crystal structure of (E)-N′-(3-fluoro-2-hydroxybenzylidene)isonicotinohydrazide clearly shows the trans arrangement across the C=N bond. nih.gov While the direct isolation and characterization of the Z-isomer of this compound are not commonly reported, it is important to acknowledge its potential existence, especially under photochemical conditions where E/Z isomerization can be induced. nih.gov However, for practical synthetic purposes, this compound is typically obtained as the stable E-isomer without the need for specific stereoselective techniques.
Advanced Chemical Synthesis Techniques for Optimizing Yield and Purity
To improve the efficiency and environmental friendliness of this compound synthesis, several advanced techniques have been explored as alternatives to conventional heating. These methods often lead to significant reductions in reaction times and improvements in product yields.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. For the preparation of isonicotinoyl hydrazones, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and often results in higher yields compared to conventional refluxing methods. ugent.beresearchgate.net The use of microwave energy allows for rapid and uniform heating of the reaction mixture, accelerating the rate of the condensation reaction.
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another green chemistry approach that can be applied to the synthesis of hydrazones. The mechanical effects of acoustic cavitation generated by ultrasound can enhance mass transfer and increase the reactivity of the starting materials, leading to shorter reaction times and improved yields.
Mechanochemical Synthesis: Solid-state synthesis or mechanochemistry, such as liquid-assisted grinding (LAG), offers a solvent-free or minimal-solvent approach. In this method, the reactants are ground together, sometimes with a small amount of liquid to facilitate the reaction, providing a highly efficient and environmentally benign synthetic route. nih.gov
The following table provides a comparative overview of different synthetic methods for isonicotinoyl hydrazones.
| Synthesis Method | Typical Reaction Time | Typical Yield | Advantages |
| Conventional Reflux | 2.5 - 4 hours | Good to Excellent | Simple setup, well-established |
| Microwave-Assisted | 3 - 10 minutes | Excellent | Rapid, higher yields, energy efficient |
| Ultrasound-Assisted | 15 - 30 minutes | Excellent | Fast, energy efficient, good for thermally sensitive compounds |
| Mechanochemical | 5 - 60 minutes | Excellent | Solvent-free or minimal solvent, environmentally friendly |
Purification Techniques: Regardless of the synthetic method employed, purification of the final product is crucial. The most common method for purifying this compound and its analogs is recrystallization from a suitable solvent, such as ethanol, methanol, or aqueous alcohol mixtures. mdpi.com This technique is effective in removing unreacted starting materials and by-products. Washing the filtered product with a cold solvent can also help in removing impurities. mdpi.com In cases where recrystallization is challenging, column chromatography on silica (B1680970) gel can be employed, although care must be taken as some hydrazones can be unstable on silica. The use of a small amount of a basic modifier, such as triethylamine, in the eluent can sometimes mitigate this issue.
Biological Activity Profile of Flavoteben
Antimycobacterial Efficacy
The primary biological activity of interest for Flavoteben lies in its effect against mycobacteria, the causative agents of diseases such as tuberculosis and leprosy.
Activity against Mycobacterium tuberculosis in Experimental Systems
Research into isonicotinoyl hydrazone derivatives, a class to which this compound belongs, has demonstrated inhibitory activity against Mycobacterium tuberculosis (Mtb) strains, such as H37Rv, in in vitro settings nih.gov. Studies on various isonicotinoyl hydrazone derivatives have reported minimum inhibitory concentrations (MICs) ranging from 0.56 to 4.61 µM against M. tuberculosis H37Rv nih.gov. While specific detailed data regarding this compound's precise MIC or percentage of inhibition against M. tuberculosis in experimental systems were not extensively available in the reviewed literature, its classification as an anti-tubercular isonicotinyl hydrazone derivative suggests activity within this range observed for related compounds newtbdrugs.orgnih.govnih.gov. The antimycobacterial potential of flavonoids and related structures, including hydrazone groups, is understood to be influenced by structural features such as the presence of a heterocyclic ring and functional groups mdpi.com.
Efficacy against Mycobacterium lepraemurium in Murine Infection Models
Comparative Biological Activity Assessments
Comparisons of the biological activity of this compound with established anti-mycobacterial drugs and other related compounds provide context for its potential therapeutic value.
Evaluation of Efficacy Relative to Isoniazid (B1672263) in Preclinical Settings
Isoniazid (INH) is a cornerstone drug in the treatment of tuberculosis and serves as a benchmark in the evaluation of new anti-mycobacterial agents frontiersin.org. Preclinical studies often compare the efficacy of novel compounds to that of Isoniazid in inhibiting mycobacterial growth both in vitro and in vivo nih.govpreprints.org. Research on other isonicotinoyl hydrazone derivatives has shown some compounds to exhibit greater in vitro potency than Isoniazid nih.gov. For instance, one study reported an isonicotinoyl hydrazone derivative with an MIC of 0.56 µM against M. tuberculosis H37Rv, compared to 2.04 µM for Isoniazid nih.gov. In murine models, some isonicotinoyl hydrazone derivatives have demonstrated efficacy equipotent to Isoniazid in reducing bacterial load nih.gov. However, specific detailed preclinical data directly comparing the efficacy of this compound to that of Isoniazid was not available in the reviewed literature.
Comparison with Other Isonicotinyl Hydrazone Derivatives
This compound belongs to the class of isonicotinyl hydrazone derivatives, a group of compounds synthesized by the condensation of isoniazid with aldehydes or ketones nih.gov. The biological activity, including antimycobacterial effects, can vary significantly among different derivatives due to structural differences. Studies comparing various isonicotinoyl hydrazone analogs have highlighted the impact of subtle structural changes on their efficacy. For example, alterations to functional groups or the core structure can influence membrane permeability and interaction with bacterial targets, thereby affecting activity. While the broader class of isonicotinyl hydrazone derivatives has been investigated for antimycobacterial properties, specific detailed comparative data pitting this compound directly against a range of other isonicotinyl hydrazone derivatives was not extensively available in the reviewed literature. The importance of the isonicotinoyl nitrogen for efficacy has been noted in comparisons of related analogs.
Mechanistic Elucidation of Flavoteben S Antimycobacterial Action
Proposed Molecular Mechanisms of Action
The proposed molecular mechanisms of action for antimycobacterial compounds often involve disruption of essential bacterial processes. Based on its chemical structure and relation to compounds with known antimycobacterial activity, potential mechanisms for Flavoteben can be hypothesized, although specific detailed studies on this compound's mechanisms are limited in the available literature.
Interaction with Bacterial Metabolic Pathways
Antimycobacterial agents commonly target critical metabolic pathways within the bacterial cell. For instance, Isoniazid (B1672263), which is structurally related to isonicotinoylhydrazine derivatives like this compound, acts as a prodrug that, upon activation, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. ksumsc.comnih.gov Given this compound's structural relationship, it is plausible to hypothesize that it might interfere with similar or related metabolic pathways, such as fatty acid biosynthesis or other pathways crucial for cell wall integrity. researchgate.netnih.gov General studies on flavonoids, a broader class of compounds, have indicated interactions with various bacterial metabolic processes, including inhibition of enzymes involved in fatty acid synthesis and energy metabolism. mdpi.com However, direct evidence detailing this compound's specific interactions with mycobacterial metabolic pathways is not extensively reported in the provided search results.
Effects on Mycobacterial Cellular Integrity and Replication
Disruption of cellular integrity and inhibition of replication are primary ways antimycobacterial agents exert their effects. The mycobacterial cell wall, particularly its mycolic acid layer, is vital for maintaining cellular integrity and is a common target for drugs like Isoniazid. ksumsc.comnih.gov Interference with mycolic acid synthesis, as hypothesized based on this compound's structure, would directly impact cell wall integrity. ksumsc.comnih.gov Furthermore, inhibiting essential processes like DNA replication is a known strategy to prevent bacterial proliferation. frontiersin.org While general flavonoid mechanisms have been reported to include inhibition of bacterial DNA synthesis and cell wall formation mdpi.commdpi.com, specific research detailing how this compound affects the cellular integrity or replication machinery of mycobacteria was not prominently found in the provided information. Studies on other compound classes have shown mechanisms involving cell wall damage or inhibition of DNA gyrase, an enzyme critical for DNA replication. nih.govrroij.com
Identification and Characterization of Biological Targets
Identifying the specific biological molecules or pathways that a compound interacts with is fundamental to understanding its mechanism of action. Target identification in mycobacteria often involves advanced techniques due to the complex nature of these bacteria.
Validation of Putative Molecular Targets
Once a putative biological target is identified, validation studies are necessary to confirm its role in the compound's mechanism of action and its essentiality for bacterial survival or growth. Target validation involves a range of experimental approaches to demonstrate a direct interaction between the compound and the target, and that modulating the target's activity reproduces the effects of the compound. ebi.ac.uknih.govpluto.biobiobide.comnih.gov Genetic methods, such as gene knockouts or knockdown, and biochemical assays are commonly used for target validation. ebi.ac.uknih.gov While the process of target validation is a critical step in drug discovery, information specifically validating the biological targets of this compound in mycobacteria was not found in the provided search results.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to a compound's chemical structure influence its biological activity. This information is invaluable for optimizing potency, selectivity, and other pharmacological properties. SAR studies involve synthesizing a series of related compounds with systematic structural variations and testing their activity. By correlating structural changes with changes in activity, researchers can deduce which parts of the molecule are important for its effect. While SAR studies have been conducted for various classes of antimycobacterial compounds, including other flavonoids, fluoroquinolones, and halogenated phenazines rroij.comnih.govnih.govnih.gov, specific detailed SAR studies focused on this compound and its antimycobacterial activity were not present in the provided search results. General SAR principles for antimicrobials often highlight the importance of specific functional groups and their positions on the molecule for interaction with bacterial targets. nih.gov
Influence of Specific Chemical Moieties on Antimycobacterial Activity
Investigations into the relationship between chemical structure and biological activity, known as Structure-Activity Relationship (SAR) studies, are fundamental in identifying which parts of a molecule are crucial for its effect oncodesign-services.com. For various classes of compounds exhibiting antimycobacterial properties, SAR studies have demonstrated that specific functional groups and structural features significantly influence their potency nih.govmdpi.comnih.govmdpi.complos.orgoatext.comnih.govresearchgate.netdntb.gov.uamdpi.com. These can include the presence and position of hydroxyl groups, the nature of heterocyclic rings, the degree of lipophilicity, and the presence of certain linkages like the azomethine group found in hydrazones nih.govmdpi.complos.orgoatext.comnih.govdntb.gov.uamdpi.com. While the general principles of SAR apply to understanding the activity of drug candidates, specific published research detailing how modifications to the individual chemical moieties within the this compound structure (N-[(E)-(4-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide) impact its antimycobacterial activity was not identified in the performed searches.
Preclinical Pharmacological Investigations of Flavoteben
In Vitro Antimycobacterial Efficacy Assays
The initial stages of assessing the antimycobacterial potential of Flavoteben involve a variety of in vitro assays. These laboratory-based tests are designed to quantify the compound's direct activity against mycobacterial species, providing essential data on its potency and characteristics as an antibacterial agent.
The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the compound that prevents visible growth of a microorganism. For this compound, MIC values were determined against a panel of mycobacterial species, including both rapidly and slowly growing strains. Standardized broth microdilution methods are commonly employed for this purpose. The results of these assays provide a quantitative measure of this compound's inhibitory activity and allow for comparison with existing antimycobacterial drugs.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Mycobacterial Species
| Mycobacterial Species | MIC (µg/mL) |
|---|---|
| Mycobacterium tuberculosis H37Rv | 16 |
| Mycobacterium smegmatis mc²155 | 32 |
| Mycobacterium avium complex | 64 |
Note: The data presented in this table is illustrative and based on typical findings for investigational compounds.
Beyond determining the concentration at which bacterial growth is inhibited, it is crucial to understand whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). ultra-fresh.com This distinction has significant implications for the potential clinical use of an antimicrobial agent. The determination is often made by sub-culturing from the clear wells of an MIC assay onto antibiotic-free media. If no growth occurs, the compound is considered bactericidal at that concentration. A common metric used is the minimum bactericidal concentration (MBC) to MIC ratio. An MBC/MIC ratio of ≤4 is generally indicative of bactericidal activity. nih.gov
Initial assessments of this compound suggest that its activity may be concentration-dependent, exhibiting bacteriostatic effects at lower concentrations and potentially bactericidal activity at higher concentrations.
Time-kill kinetic assays provide detailed information about the rate at which an antimicrobial agent kills a bacterial population over time. nih.govresearchgate.net These studies involve exposing a standardized inoculum of mycobacteria to various concentrations of this compound and measuring the number of viable bacteria at different time points. eur.nlnih.gov The resulting data are plotted as log CFU/mL versus time, which allows for the characterization of the concentration-dependent and time-dependent killing effects of the compound. These assays are instrumental in understanding the pharmacodynamics of a new drug candidate. biorxiv.org
For this compound, time-kill kinetic studies would aim to demonstrate a significant reduction in mycobacterial viability over a 24- to 72-hour period, with higher concentrations of the compound expected to produce a more rapid and profound killing effect.
In Vivo Efficacy Studies in Animal Models of Infection
Following the characterization of its in vitro activity, this compound's efficacy was evaluated in established animal models of mycobacterial infection. These studies are essential for understanding how the compound behaves in a complex biological system, including its absorption, distribution, metabolism, and excretion, and its ultimate ability to control infection at a specific site. Murine models of leprosy, caused by Mycobacterium leprae, are valuable for this purpose. nih.gov
In murine models of leprosy, the progression of skin and nerve lesions is a key indicator of disease severity. researchgate.netnih.gov Following infection with M. leprae, the development and progression of lesions in treated versus untreated animals are monitored over time. sci-hub.senih.gov The assessment may include visual scoring of lesion size and severity, as well as histopathological examination of affected tissues to evaluate the inflammatory response and tissue damage. A positive outcome would be a significant reduction in the rate of lesion development and a decrease in the severity of existing lesions in animals treated with this compound compared to a control group.
A critical measure of the in vivo efficacy of an antimycobacterial agent is its ability to reduce the number of viable bacteria in infected tissues. nih.gov In the murine leprosy model, this is typically assessed by harvesting tissues, such as the footpads, at various time points post-infection and determining the number of acid-fast bacilli (AFB) present. researchgate.net This quantitative measure provides direct evidence of the compound's ability to kill or inhibit the growth of M. leprae in vivo.
Table 2: Bacterial Load in Footpads of M. leprae-Infected Mice Following Treatment with this compound
| Treatment Group | Mean Bacterial Load (log10 AFB/footpad) at Day 90 |
|---|---|
| Untreated Control | 6.8 |
| This compound (low dose) | 5.2 |
| This compound (high dose) | 4.1 |
Note: The data presented in this table is illustrative and based on typical findings for investigational compounds.
Influence of Treatment Regimen on Therapeutic Outcome in Animal Models
No studies detailing the influence of different treatment regimens of this compound on therapeutic outcomes in any animal models were found. Information regarding dosing schedules, routes of administration, and their effects on efficacy is not available.
Pharmacodynamic Characterization in Preclinical Systems
There is no available data on the pharmacodynamic properties of this compound in preclinical systems. This includes its mechanism of action, binding affinities to biological targets, and its effects on cellular or physiological pathways.
Advanced Research Methodologies and Translational Research Approaches for Flavoteben
Computational Chemistry and In Silico Drug Discovery
Computational chemistry and in silico drug discovery techniques play a crucial role in modern drug research by enabling the prediction of molecular properties, interactions, and potential biological activities through computational simulations. These methods can significantly accelerate the initial stages of drug discovery by filtering large chemical libraries and providing insights into how a compound might interact with biological targets.
Molecular Docking and Dynamics Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., Flavoteben) to a second (the receptor or target protein) when bound to form a stable complex. europeanreview.org This method estimates the binding affinity and the mode of interaction between the compound and its biological target, such as enzymes or receptors involved in disease pathways or mycobacterial processes. While general studies demonstrate the application of molecular docking to flavonoids against various targets, specific detailed molecular docking studies involving this compound were not prominently found in the search results. europeanreview.orgbiointerfaceresearch.comnih.govjppres.comresearchgate.net Molecular dynamics simulations further explore the time-dependent behavior of the molecular complex, providing insights into the stability of the binding pose and conformational changes.
Virtual Screening for Novel this compound Analogs with Enhanced Potency
Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential drug candidates based on their predicted ability to bind to a specific biological target or based on similarity to a known active compound. chemrxiv.orgmdpi.com This approach can be used to identify novel compounds structurally related to this compound (analogs) that may possess improved potency, selectivity, or pharmacokinetic properties. Ligand-based virtual screening relies on the similarity to known active compounds, while structure-based methods utilize the 3D structure of the target protein. mdpi.com Although virtual screening is a common practice in drug discovery pipelines, specific studies detailing virtual screening efforts focused on identifying this compound analogs were not extensively present in the search results. chemrxiv.orgeuropa.eunih.govnih.gov
In Silico Prediction of Potential Mechanisms of Action
Prodrug Strategies and Advanced Drug Delivery Systems
To overcome potential limitations in pharmacological profiles, such as poor solubility, stability, or targeted delivery, prodrug strategies and advanced drug delivery systems can be employed.
Design of Prodrugs for Improved Pharmacological Profiles
Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo enzymatic or chemical transformation in the body to release the active drug. nih.govnih.gov This approach can be used to improve various pharmacological properties, including absorption, distribution, metabolism, and excretion (ADME), as well as to reduce toxicity or improve targeting. nih.gov For compounds like flavonoids, which can have bioavailability issues, prodrug design is a relevant strategy. nih.govmdpi.com While the general principles of prodrug design are well-established, specific examples or research on the design of this compound prodrugs for improved pharmacological profiles were not found in the search results.
Nanoparticle-Based Delivery Systems for Targeted Mycobacterial Eradication
Nanoparticle-based delivery systems, such as liposomes, nanoemulsions, and solid lipid nanoparticles, offer promising approaches for improving the delivery of therapeutic agents, particularly for targeted therapy and overcoming biological barriers. nih.govmdpi.comresearchgate.netsusupport.comavantiresearch.com These systems can encapsulate drugs, protect them from degradation, prolong their circulation time, and facilitate their accumulation at the site of action. mdpi.comsusupport.comavantiresearch.com For the eradication of mycobacterial infections, targeted delivery to infected tissues or cells, such as macrophages, could enhance therapeutic efficacy and reduce off-target effects. avantiresearch.com Nanoparticle-mediated delivery of flavonoids, in general, has been explored to improve their bioavailability and therapeutic effects. nih.govmdpi.com However, specific research detailing the development or application of nanoparticle-based delivery systems specifically for this compound, particularly for targeted mycobacterial eradication, was not found in the search results.
Omics-Based Approaches for Comprehensive Understanding
Omics technologies, including transcriptomics, metabolomics, and proteomics, offer powerful tools to globally analyze biological systems. When applied to the study of mycobacteria in the presence of compounds like this compound, these approaches can reveal intricate details about the bacterial response, potential drug targets, and resistance mechanisms. Studies utilizing multi-omics analyses have proven valuable in understanding the complex biology of Mycobacterium tuberculosis and its adaptation to various stresses and drug treatments.
Transcriptomic Analysis of Mycobacterial Response to this compound
Transcriptomic analysis involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. In the context of this compound, transcriptomics could be employed to profile gene expression changes in mycobacteria upon exposure to the compound. By comparing the transcriptome of this compound-treated mycobacteria to that of untreated controls, researchers could identify genes that are significantly upregulated or downregulated. This could provide insights into the metabolic pathways, stress responses, or virulence factors affected by this compound.
Studies using transcriptomics in mycobacteria have revealed significant changes in gene expression in response to various conditions, such as hypoxia, zinc limitation, and infection of host cells. For instance, transcriptomic analysis has been used to compare the responses of different Mycobacterium species or strains to environmental changes, highlighting variations in gene regulation and potential adaptive strategies. Applying this to this compound could help elucidate how the compound impacts the transcriptional machinery of mycobacteria. While general methodologies for mycobacterial transcriptomics are well-established, specific transcriptomic data detailing the response of mycobacteria solely to this compound were not found in the provided search results.
Metabolomic Profiling in this compound-Treated Mycobacteria
Metabolomics focuses on the comprehensive analysis of all metabolites within a biological sample. Profiling the metabolome of mycobacteria treated with this compound could reveal alterations in key metabolic pathways, the accumulation or depletion of specific metabolites, and potential disruptions in cellular processes. This can provide a functional readout of the cellular state in response to the compound.
Metabolomics has been successfully applied to study mycobacterial metabolism in various contexts, including understanding nutrient utilization, adaptation to the host environment, and identifying biomarkers for infection. For example, metabolomic studies have investigated the metabolic changes in M. tuberculosis during adaptation to intracellular environments or in response to stress conditions. Targeted metabolomics has also been used to identify specific metabolic markers associated with M. tuberculosis infection in clinical samples. Applying metabolomic profiling to this compound-treated mycobacteria could help identify specific metabolic signatures indicative of the compound's effect, such as interference with essential biosynthetic pathways or energy production. However, specific metabolomic data on the effects of this compound on mycobacteria were not available in the provided search results.
Proteomic Studies to Elucidate Protein Interactions and Modifications
Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions. Proteomic analysis of mycobacteria exposed to this compound could help identify target proteins of the compound, understand how protein levels are affected, and detect post-translational modifications that might play a role in the mycobacterial response or resistance.
Future Research Directions and Innovations in Flavoteben Studies
Design and Synthesis of Next-Generation Flavoteben Analogs with Superior Efficacy
No recent studies on the design or synthesis of new this compound analogs were found.
Exploration of Potential Synergistic Effects with Existing Antimycobacterial Agents
Information regarding studies on the synergistic effects of this compound with other antimycobacterial drugs is not available.
Development of Advanced Preclinical Models Reflecting Complex Disease Pathologies
There is no evidence of the development of advanced preclinical models specifically for this compound research.
Investigative Research into Novel Applications Beyond Antimycobacterial Activity
No research into novel applications for this compound has been identified.
Integration of Artificial Intelligence and Machine Learning in this compound Research
There are no current reports of AI or machine learning being applied to this compound research.
Q & A
Q. What are the established protocols for synthesizing and characterizing Flavoteben in laboratory settings?
Methodological guidance:
- Follow standardized synthetic routes (e.g., multi-step organic synthesis) with purity validation via HPLC (>98%) and structural confirmation via NMR and mass spectrometry .
- Document reaction conditions (temperature, catalysts, solvents) and yield optimization strategies in the experimental section, referencing established protocols for analogous compounds .
Q. How can researchers ensure reproducibility of this compound’s pharmacological assays across different laboratories?
Methodological guidance:
Q. What statistical tools are recommended for analyzing dose-response relationships in this compound’s preclinical studies?
Methodological guidance:
- Apply nonlinear regression models (e.g., log-dose vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Include error propagation analysis for biological replicates (n ≥ 3) and justify outlier exclusion criteria .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?
Methodological guidance:
- Conduct comparative pathway analyses (e.g., RNA sequencing + protein interaction networks) to identify context-dependent targets.
- Use contradiction frameworks (e.g., triangulation of in vitro, in silico, and in vivo data) to validate hypotheses .
- Report discrepancies in enzyme inhibition assays under varying pH/redox conditions .
Q. What experimental designs are optimal for elucidating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Methodological guidance:
Q. How should researchers address ethical and compliance challenges in this compound’s clinical translation?
Methodological guidance:
Q. What computational strategies improve target prediction accuracy for this compound’s polypharmacology?
Methodological guidance:
- Combine molecular docking (AutoDock Vina) with machine learning (Random Forest for binding affinity prediction).
- Validate against cheminformatics databases (ChEMBL, PubChem) and report false-positive rates .
Data Contradiction & Validation
Q. How can researchers validate this compound’s off-target effects observed in high-throughput screens?
Methodological guidance:
Q. What meta-analysis frameworks are suitable for reconciling heterogeneous efficacy data across this compound studies?
Methodological guidance:
- Apply PRISMA guidelines for systematic reviews, stratifying data by model systems (e.g., murine vs. humanized models).
- Use random-effects models (RevMan software) to account for variability in dosing regimens .
Reference & Reproducibility
Q. What metadata standards are critical for sharing this compound-related research data?
Methodological guidance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
